molecular formula C11H15N5O5 B1436573 2-Methylguanosine CAS No. 2140-77-4

2-Methylguanosine

Cat. No. B1436573
CAS RN: 2140-77-4
M. Wt: 297.27 g/mol
InChI Key: SLEHROROQDYRAW-KQYNXXCUSA-N
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Description

2-Methylguanosine (2mG) is a modified nucleoside found in RNA molecules . It differs from the standard guanosine (G) by having a methyl group attached to the second nitrogen atom (N2) of the guanine base. This modification can influence the structure and function of RNA.


Synthesis Analysis

Efficient synthesis of 2’-C-beta-methylguanosine has been developed . Starting from 1,2,3,5-tetra-O-benzoyl-2-C-beta-methyl-d-ribofuranose and N2-acetylguanine, the title compound was obtained in two steps (78% overall yield) with high stereoselectivity (beta/alpha > 99:1) and high regioselectivity (N9/N7 > 99:1) .


Molecular Structure Analysis

The molecular formula of 2-Methylguanosine is C11H15N5O5 . The molecular weight is 297.27 g/mol . The IUPAC name is 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Methylguanosine include a density of 2.0±0.1 g/cm3, a boiling point of 841.2±65.0 °C at 760 mmHg, and a molar refractivity of 65.8±0.5 cm3 .

Scientific Research Applications

1. Application in Cell Proliferation, Protein Translation, and Pre-mRNA Splicing

  • Summary of Application: m2G modifications on human tRNAs and snRNA U6 play a crucial role in cell proliferation, protein translation, and pre-mRNA splicing . These modifications represent an important layer of gene expression regulation through their ability to fine-tune mRNA maturation and translation .
  • Methods of Application: The study investigated the interaction network of human TRMT112 in intact cells and identified three poorly characterized putative MTases (TRMT11, THUMPD3, and THUMPD2) as direct partners . It was demonstrated that these three proteins are active m2G MTases .
  • Results or Outcomes: The study revealed the combined importance of TRMT11 and THUMPD3 for optimal protein synthesis and cell proliferation as well as a role for THUMPD2 in fine-tuning pre-mRNA splicing .

2. Application in Z-RNA Stabilization

  • Summary of Application: m8Gm, a variant of m2G, has been developed as a Z-form RNA stabilizer . The incorporation of m8Gm into RNA can markedly stabilize the Z-RNA at low salt conditions .
  • Methods of Application: The study incorporated m8Gm into RNA and determined the structure of Z-RNA . The interaction of protein and Z-RNA was also investigated .
  • Results or Outcomes: The study demonstrated that m8Gm can markedly stabilize the Z-RNA at low salt conditions .

3. Application in Modulating the Stability of RNA Structures

  • Summary of Application: m2G might function to modulate the stability of RNA structures . This modification is present in a wide variety of RNAs .
  • Methods of Application: The study determined the thermodynamic consequences of substituting m2G for G in G-C Watson .
  • Results or Outcomes: The results of this study are not explicitly mentioned in the source .

4. Application in RNA Stability

  • Summary of Application: The study shows that lack of TRMT11, THUMPD3 or both m2G tRNA MTases does not significantly affect substrate tRNA stability, folding or aminoacylation .
  • Methods of Application: The study determined the effects of TRMT11, THUMPD3 or both m2G tRNA MTases on substrate tRNA stability, folding or aminoacylation .
  • Results or Outcomes: The results of this study are not explicitly mentioned in the source .

5. Application in NMR Structure Study

  • Summary of Application: The advantages of 2′-O-methyl substituent include provision of an NMR signal from 2′-O-methyl group for NMR structure study .
  • Methods of Application: The study incorporated m8Gm into RNA and determined the structure of Z-RNA . The interaction of protein and Z-RNA was also investigated .
  • Results or Outcomes: The study demonstrated that m8Gm can markedly stabilize the Z-RNA at low salt conditions .

6. Application in Enzymatic Cleavage Resistance

  • Summary of Application: 2′-O-methyl substituent provides efficient resistance to enzymatic cleavage of oligonucleotide .
  • Methods of Application: The study incorporated m8Gm into RNA and determined the structure of Z-RNA . The interaction of protein and Z-RNA was also investigated .
  • Results or Outcomes: The study demonstrated that m8Gm can markedly stabilize the Z-RNA at low salt conditions .

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling 2-Methylguanosine . Use of personal protective equipment and ensuring adequate ventilation is recommended .

Future Directions

Recent research suggests that m7G modifications, similar to 2-Methylguanosine, are crucial in the emergence of cancer . Future research directions could include investigating the connections between m7G modifications and cancer development, drug resistance, and tumor microenvironment .

properties

IUPAC Name

9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(methylamino)-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O5/c1-12-11-14-8-5(9(20)15-11)13-3-16(8)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15,20)/t4-,6-,7-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLEHROROQDYRAW-KQYNXXCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943960
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2-Methylguanosine

CAS RN

2140-77-4
Record name N2-Methylguanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2140-77-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Methylguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002140774
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylimino)-9-pentofuranosyl-3,9-dihydro-2H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N2-METHYLGUANOSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45T7B5IAN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-Methylguanosine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005862
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
971
Citations
JP Rife, CS Cheng, PB Moore… - Nucleic acids …, 1998 - academic.oup.com
… To investigate this possibility for N 2 -methylguanosine (m 2 G), which is present in a wide variety of RNAs, we have determined the thermodynamic consequences of substituting m 2 G …
Number of citations: 62 academic.oup.com
SK Purushothaman, JM Bujnicki… - … and cellular biology, 2005 - Taylor & Francis
N 2 -Monomethylguanosine-10 (m 2 G10) and N 2 ,N 2 -dimethylguanosine-26 (m 2 2 G26) are the only two guanosine modifications that have been detected in tRNA from nearly all …
Number of citations: 132 www.tandfonline.com
RS Bavi, AD Kamble, NM Kumbhar… - Cell Biochemistry and …, 2011 - Springer
Conformational preferences of the modified nucleosides N 2 -methylguanosine (m 2 G) and N 2 , N 2 -dimethylguanosine (m 2 2 G) have been studied theoretically by using quantum …
Number of citations: 20 link.springer.com
AA Elfiky, WM Elshemey… - Journal of Computational …, 2015 - ingentaconnect.com
… 2) is a liver-targeted prodrug of 2 -methylguanosine mono-phosphate. The active form for IDX-184 is 2 -C-Methylguanosine-triphosphate. It demonstrated potent and selective inhibition …
Number of citations: 22 www.ingentaconnect.com
R Van Charldorp, HA Heus… - Nucleic Acids …, 1981 - academic.oup.com
volume 9 Number 121981 Nucleic Acids Research 16S Ribosomal RNA of Escherichia coll contains a N^-methylguanosine at 27 nucleoti Page 1 volume 9 Number 121981 Nucleic …
Number of citations: 28 academic.oup.com
C Wang, N Ulryck, L Herzel, N Pythoud… - Nucleic Acids …, 2023 - hal.science
Modified nucleotides in non-coding RNAs, such as tRNAs and snRNAs, represent an important layer of gene expression regulation through their ability to fine-tune mRNA maturation …
Number of citations: 1 hal.science
L Ortoleva-Donnelly, M Kronman, SA Strobel - Biochemistry, 1998 - ACS Publications
… Here we report the synthesis of 5‘-O-(1-thio)-N 2 -methylguanosine triphosphate (m 2 GαS) and its incorporation into two reverse splicing forms of the Tetrahymena group I intron using a …
Number of citations: 37 pubs.acs.org
J Boryski, T Ueda - Nucleosides & Nucleotides, 1985 - Taylor & Francis
… N-2-Methylguanosine (l), a modified nucleoside widely occurring in ribonucleic acids2I3, cannot be obtained by direct methylation of guanosine (2), which reacts at N-7 with …
Number of citations: 32 www.tandfonline.com
YM Temerk, MM Kamal - Journal of Electroanalytical Chemistry and …, 1983 - Elsevier
… Over a wide potential range, 2-methylguanosine exhibits a … a threshold value, 2-methylguanosine appears to undergo … vertically oriented molecules of 2-methylguanosine lead to the …
Number of citations: 18 www.sciencedirect.com
SL Ginell, R Parthasarathy - Biochemical and biophysical research …, 1978 - Elsevier
The crystal structure of N 2 -methylguanosine (m 2 G), a modified nucleoside of tRNA, has been determined from three-dimensional x-ray diffractometer data. The N 2 -methyl …
Number of citations: 24 www.sciencedirect.com

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